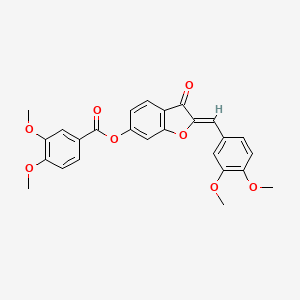

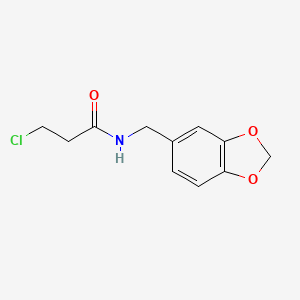

![molecular formula C16H20N2O2 B2403214 N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-66-4](/img/structure/B2403214.png)

N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like gas chromatography-mass spectrometry (GC-MS) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s reacted. For similar compounds, reactions can include hydrolysis and coupling .Aplicaciones Científicas De Investigación

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide moiety with a bulky group in the para position significantly enhances the activity. The introduction of an alkyl or phenyl group at the nitrogen atom of benzamide markedly increases the activity. The basic quality of the nitrogen atom of piperidine plays a crucial role in this increased activity, as demonstrated by the potent inhibitor of acetylcholinesterase (Sugimoto et al., 1990).

HIV-1 Inhibition

Piperidine-4-carboxamide derivatives, related to N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide, have shown significant inhibitory activity against HIV-1. Introducing a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety resulted in compounds with high metabolic stability and potent inhibitory activity of HIV-1 envelope-mediated membrane fusion (Imamura et al., 2006).

Asymmetric Synthesis

N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide and its derivatives have been used in asymmetric electrophilic α-amidoalkylation, leading to the highly stereoselective synthesis of 2-substituted piperidines. This process involves the diastereoselective addition of nucleophiles to a chiral N-acyliminium ion generated in situ from an enamide (Wanner et al., 1991).

Ultrasonic Studies

Ultrasonic studies have been conducted on molecular interactions in solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide, which is structurally similar to N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide. These studies provide insights into the nature of solute and its impact on the solvent structure, contributing to our understanding of molecular interactions in such solutions (Tekade et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

N-(2-acetyl-4-piperidin-1-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-3-16(20)17-15-8-7-13(11-14(15)12(2)19)18-9-5-4-6-10-18/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBUWXOEXBJZCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N2CCCCC2)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

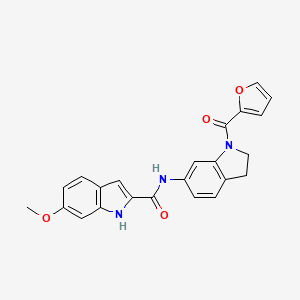

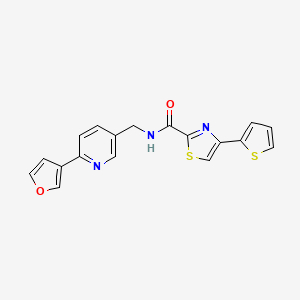

![ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2403134.png)

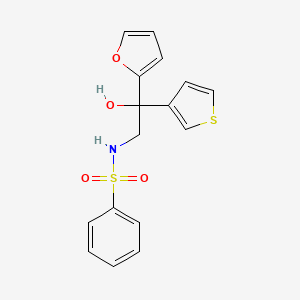

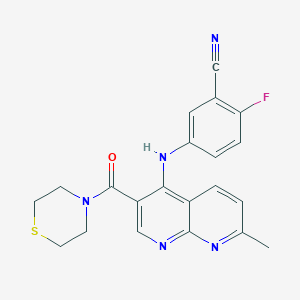

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403135.png)

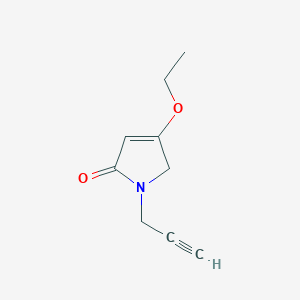

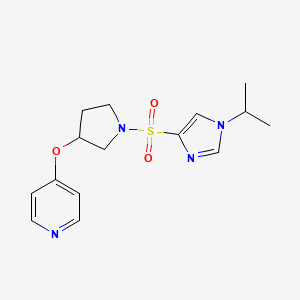

![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)

![Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate](/img/structure/B2403137.png)

![3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2403148.png)

![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2403153.png)